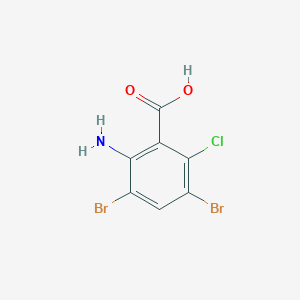
Natriumchlorid
Übersicht
Beschreibung
Sodium chloride is an inorganic chloride salt having sodium(1+) as the counterion. It has a role as an emetic and a flame retardant. It is an inorganic chloride and an inorganic sodium salt.
Sodium chloride, also known as salt, common salt, table salt or halite, is an ionic compound with the chemical formula NaCl, representing a 1:1 ratio of sodium and chloride ions. Sodium chloride is the primary salt in seawater and in the extracellular fluid of many multicellular organisms. It is listed on the World Health Organization Model List of Essential Medicines.
Sodium Chloride is a metal halide composed of sodium and chloride with sodium and chloride replacement capabilities. When depleted in the body, sodium must be replaced in order to maintain intracellular osmolarity, nerve conduction, muscle contraction and normal renal function.
Salt is an ionic compound that results from the neutralization of an acid and a base.
Sodium chloride or table salt is a mineral substance belonging to the larger class of compounds called ionic salts. Salt in its natural form is known as rock salt or halite. Salt is present in vast quantities in the ocean, which has about 35 grams of sodium chloride per litre, corresponding to a salinity of 3.5%. Salt is essential for animal life, and saltiness is one of the basic human tastes. The tissues of animals contain larger quantities of salt than do plant tissues. Salt is one of the oldest and most ubiquitous of food seasonings, and salting is an important method of food preservation. Salt is produced from salt mines or by the evaporation of seawater or mineral-rich spring water in shallow pools. Salt is used in many industrial processes and in the manufacture of polyvinyl chloride, plastics, paper pulp and many other consumer products. Of the global annual production of around 200,000,000 tonnes of salt, only 6% is used for human consumption. Other uses include water conditioning, highway de-icing and various agricultural applications. For humans, salt is a major source of sodium. Sodium is essential to life: it helps nerves and muscles to function correctly, and it is one of the factors involved in the regulation of water content.
A ubiquitous sodium salt that is commonly used to season food.
See also: Dextrose; potassium chloride; sodium chloride (component of); Chloride Ion (has active moiety); Sodium Cation (has active moiety) ... View More ...
Wissenschaftliche Forschungsanwendungen
Elektrochemische Energietechnologie
Natriumchlorid spielt eine entscheidende Rolle bei der Entwicklung von elektrochemischen Energiespeicher- und Wandlungsgeräten. Es wird in verschiedenen Formen von Elektrolyten für Technologien wie Superkondensatoren, Batterien, Brennstoffzellen, Metall-Luft-Batterien, Wasserstoffproduktion und elektrochemische Entsalzung . Die einzigartigen physikalisch-chemischen Eigenschaften von NaCl, gepaart mit seiner Umweltfreundlichkeit und seinen geringen Kosten, machen es zu einem attraktiven Bestandteil für diese Anwendungen.
Kristallisationskinetik
Die Untersuchung der Nukleations- und Wachstumskinetik der this compound-Kristallisation ist entscheidend für das Verständnis und die Optimierung von Kristallisationsprozessen in natürlichen und industriellen Umgebungen . Diese Forschung hat Auswirkungen auf Bereiche von Pharmazeutika bis hin zur Mineralverarbeitung, in denen kontrollierte Kristallisation unerlässlich ist.
Solvay-Verfahren
Im Solvay-Verfahren wird this compound zur Herstellung von Natriumcarbonat und Calciumchlorid . Natriumcarbonat ist ein wichtiger Bestandteil bei der Herstellung von Glas, Natriumhydrogencarbonat und verschiedenen Farbstoffen, was die Bedeutung von NaCl in der chemischen Produktion unterstreicht.
Auflösung in Wasser
Das Verständnis, wie this compound in Wasser gelöst wird, ist für eine Reihe wissenschaftlicher Disziplinen entscheidend. Genaue Modelle dieses Prozesses sind für die Klimawissenschaft notwendig, wo die Rolle des Salzes in der Ozeanchemie Klimamodelle beeinflusst, und bei der Entwicklung von Batterien, wo das Verhalten des Elektrolyten entscheidend ist .
Wirkmechanismus
Target of Action
Sodium chloride, also known as salt, is an ionic compound with the chemical formula NaCl . It is the primary salt in seawater and in the extracellular fluid of many multicellular organisms . Sodium chloride is a major extracellular cation and is important in electrolyte and fluid balance, osmotic pressure control, and water distribution .
Biochemical Pathways
Sodium chloride can modulate oxidative stress and inflammation, alter the autonomic nervous system, and induce dysfunction of the innate and adaptive immune responses . Increased salt intake enhances the induction of human TH17 cells by activating the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1), resulting in upregulation of the proinflammatory cytokines GM-CSF, TNF-α, and IL-2 .
Pharmacokinetics
Sodium chloride is well-absorbed from the gastrointestinal tract . It is widely distributed in extracellular and intracellular fluids . Sodium chloride is substantially excreted by the kidneys . Renal insufficiency may cause sodium retention .
Result of Action
The result of sodium chloride’s action is the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) through a highly favorable reaction due to the electrostatic attraction between the particles . This reaction occurs when sodium atoms donate an electron to chlorine atoms .
Action Environment
The action of sodium chloride can be influenced by environmental factors. For example, different concentrations of salt can affect the survival ability, phenotypes associated with virulence, and energy metabolism of certain organisms . Some organisms are obligate halophiles, which means they require salt to survive and will break open if the salt level drops to a low level .
Zukünftige Richtungen
Sodium chloride has received significant attention in the field of electrochemical energy due to its unique physicochemical properties, environmental friendliness, and low cost . It has been utilized in technologies such as supercapacitors, batteries, fuel cells, metal–air batteries, hydrogen production, and electrochemical desalination . The global sodium chloride market is expected to grow further in the forecast period of 2024-2032 at a CAGR of 2.3% to attain a value of USD 37.62 billion by 2032 .
Biochemische Analyse
Biochemical Properties
Sodium chloride participates in various biochemical reactions. It is involved in maintaining the electrochemical gradients across cellular membranes, which is essential for nerve impulse transmission and muscle contraction . Sodium chloride interacts with various biomolecules. For instance, it has been shown to interact with proteins in the crystallization process . Moreover, sodium and potassium ions can modulate oxidative stress, inflammation, alter the autonomic nervous system, and induce dysfunction of the innate and adaptive immune responses .
Cellular Effects
Sodium chloride has significant effects on various types of cells and cellular processes. It plays a key role in maintaining the balance of fluids in cells . High concentrations of sodium chloride can cause cells to lose water by osmosis and shrink, leading to condensation of the cytoplasm and cessation of movement of cellular components . Sodium chloride also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of sodium chloride at the molecular level involves its interaction with water molecules. When sodium chloride dissolves in water, the positively-charged sodium ions are attracted to the negatively-charged oxygen atoms in water molecules, and the negatively-charged chloride ions are attracted to the positively-charged hydrogen atoms in water molecules . This interaction breaks the ionic bonds in the sodium chloride molecules, causing them to dissolve .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium chloride can change over time. For instance, the solubility of sodium chloride in water can be affected by changes in temperature and pressure. Sodium chloride is stable under normal conditions and does not degrade over time .
Dosage Effects in Animal Models
The effects of sodium chloride can vary with different dosages in animal models. High doses of sodium chloride can lead to conditions such as hypernatremia, which is characterized by high sodium levels in the blood. On the other hand, low doses of sodium chloride are essential for maintaining normal bodily functions .
Metabolic Pathways
Sodium chloride is involved in several metabolic pathways. It plays a crucial role in the regulation of fluid balance and blood pressure. Sodium ions are actively reabsorbed in the kidneys, and this process is essential for the regulation of body fluid volume and blood pressure .
Transport and Distribution
Sodium chloride is transported and distributed within cells and tissues through various mechanisms. Sodium ions are transported across cell membranes through sodium channels and sodium/potassium pumps . Chloride ions also have specific channels and transporters .
Subcellular Localization
Sodium chloride does not have a specific subcellular localization as it is a small, soluble molecule that can diffuse freely across cell membranes. The concentration of sodium and chloride ions can vary in different parts of the cell, depending on the activity of ion channels and transporters .
Eigenschaften
IUPAC Name |
sodium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Na/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWRFPIFSIZLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaCl, ClNa | |
| Record name | sodium chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14784-90-8 ((24)hydrochlorideCl), 17112-21-9 ((22)hydrochlorideCl) | |
| Record name | Sodium chloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021271 | |
| Record name | Sodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, Water soluble, white crystals; [CAMEO] | |
| Record name | Sodium chloride (NaCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2006 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1465 °C | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
36.0 g/100 g of water at 25 °C, One gram dissolves in 2.8 mL water /3.57X10+5 mg/L/ at 25 °C, Slightly soluble in ethanol, 0.065 g/100 g ethanol at 25 °C, 7.15 g/100 g ethylene glycol at 25 °C, 5.21 g/100 g formic acid at 25 °C, 10 g/100 g glycerol at 25 °C, 2.15 g /100 g liquid ammonia at -40 °C, 1.40 g/100g methanol at 25 °C, 1.86 g/100 g monoethanolamine at 25 °C /Table/, One gram dissolves in ... 2.6 mL boiling water, in 10 mL glycerol | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.17 at 25 °C/4 °C, Enthalpy of formation: -410.9 kJ/mol at 25 °C; Density of molten sodium chloride at 850 °C: 1.549 g/cu cm; latent heat of fusion: 0.52 kJ/g | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 mm Hg at 865 °C | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Sodium and chloride — major electrolytes of the fluid compartment outside of cells (i.e., extracellular) — work together to control extracellular volume and blood pressure. Disturbances in sodium concentrations in the extracellular fluid are associated with disorders of water balance., Intra-amniotic instillation of 20% sodium chloride injection induces abortion and fetal death. Although the mechanism has not been conclusively determined, some studies indicate that the drug's abortifacient activity may be mediated by prostaglandins released from decidual cells damaged by hypertonic solutions of sodium chloride. Hypertonic sodium chloride-induced uterine contractions are usually sufficient to cause evacuation of both the fetus and placenta; however, abortion may be incomplete in 25-40% of patients. /20% injection/ | |
| Record name | Sodium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The principal impurity in naturally occurring rock salt is calcium sulfate, generally 1-4%, with small amounts of calcium chloride and magnesium chloride. | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, transparent crystals or white, crystalline powder, Colorless and transparent or translucent when in large crystals, Colorless cubic crystals | |
CAS No. |
7647-14-5, 14762-51-7, 32343-72-9, 8028-77-1 | |
| Record name | Sodium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rock salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium chloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium chloride (Na36Cl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032343729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09153 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sodium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sodium chloride (NaCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium chloride (NaCl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451W47IQ8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
800.7 °C | |
| Record name | SODIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6368 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)

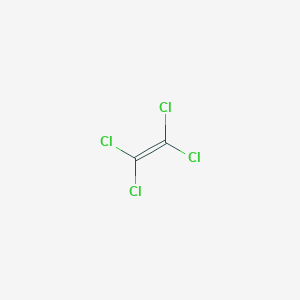
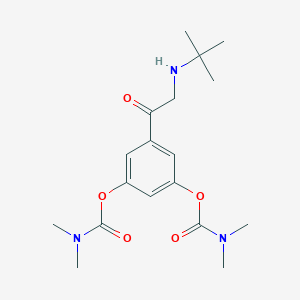
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

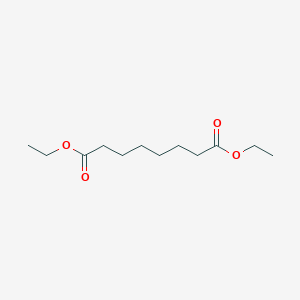
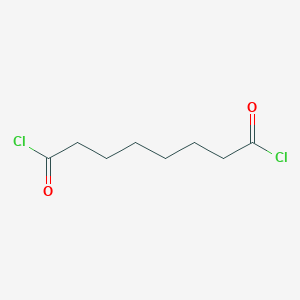
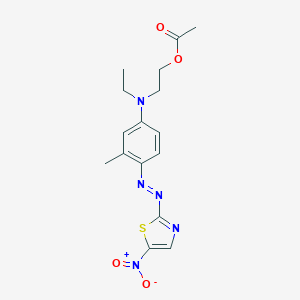
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)


